molecular formula C9H11NO3 B2860316 6-Ethyl-5-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid CAS No. 889939-68-8

6-Ethyl-5-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Cat. No.: B2860316
CAS No.: 889939-68-8
M. Wt: 181.191
InChI Key: KELKJKSNDLVFCV-UHFFFAOYSA-N
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Description

6-Ethyl-5-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a pyridine derivative with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-5-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure need to be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyridine ring and carboxylic acid group make it a versatile intermediate in organic synthesis.

Biology: In biological research, 6-Ethyl-5-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its structural similarity to other biologically active pyridine derivatives makes it a candidate for drug design and development.

Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its reactivity and stability make it suitable for various industrial applications.

Comparison with Similar Compounds

  • 2-Oxo-1,2-dihydro-pyridine-3-carboxylic acid

  • 6-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

  • 5-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Uniqueness: 6-Ethyl-5-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This compound's ethyl and methyl groups provide distinct chemical properties compared to its similar counterparts.

Properties

IUPAC Name

6-ethyl-5-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-7-5(2)4-6(9(12)13)8(11)10-7/h4H,3H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELKJKSNDLVFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C(=O)N1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-68-8
Record name 6-ethyl-2-hydroxy-5-methyl-3-pyridinecarboxylic acid
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